4-Methoxy-3-(trifluoromethoxy)benzamide
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 g/mol .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(trifluoromethoxy)benzamide is 1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) . The compound has a complex structure with multiple functional groups, including a methoxy group, a trifluoromethoxy group, and an amide group .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethoxy)benzamide has a molecular weight of 235.16 g/mol . It has a topological polar surface area of 61.6 Ų . The compound has a rotatable bond count of 3 . The compound is solid at ambient temperature .Scientific Research Applications
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Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamides, including 4-Methoxy-3-(trifluoromethoxy)benzamide, have been studied for their antioxidant and antibacterial activities .
- Method : The in vitro antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
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Industrial Applications
- Field : Industrial Chemistry
- Application : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Method : The specific methods of application in these industries are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXSMLYKGJWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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